REACTION_SMILES
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[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[ClH:27].[c:1]1([S:2](=[O:3])(=[O:4])[N:10]2[CH2:11][CH:12]3[CH2:13][O:14][CH2:15][CH:16]([CH2:17]2)[N:18]3[CH3:19])[cH:5][cH:6][cH:7][cH:8][cH:9]1.[c:28]1([CH3:29])[c:30]([CH3:31])[cH:32][cH:33][cH:34][cH:35]1>>[ClH:27].[NH:10]1[CH2:11][CH:12]2[CH2:13][O:14][CH2:15][CH:16]([CH2:17]1)[N:18]2[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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CN1C2COCC1CN(S(=O)(=O)c1ccccc1)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C2COCC1CN(S(=O)(=O)c1ccccc1)C2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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|
Type
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product
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Smiles
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Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CNCC1COC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |